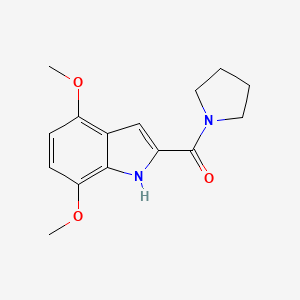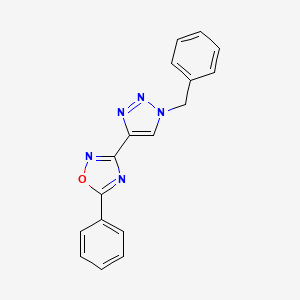
N~3~,N~3~-dimethyl-6-(1H-pyrrol-1-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~,N~3~-dimethyl-6-(1H-pyrrol-1-yl)nicotinamide, also known as DMAPYR, is a small molecule compound that has gained attention for its potential applications in scientific research. DMAPYR has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
N~3~,N~3~-dimethyl-6-(1H-pyrrol-1-yl)nicotinamide exerts its biological effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). COX-2 is an enzyme involved in the production of prostaglandins, which play a role in inflammation. Inhibition of COX-2 by this compound leads to a decrease in prostaglandin production and thus a decrease in inflammation. HDAC is an enzyme involved in the regulation of gene expression. Inhibition of HDAC by this compound leads to an increase in the expression of certain genes, which may play a role in the anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the activity of COX-2, leading to a decrease in prostaglandin production and thus a decrease in inflammation. This compound has also been found to inhibit the activity of HDAC, leading to an increase in the expression of certain genes, which may play a role in the anti-cancer effects of this compound. In addition, this compound has been found to exhibit anti-bacterial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~3~,N~3~-dimethyl-6-(1H-pyrrol-1-yl)nicotinamide is its potential applications in drug discovery and development. Its ability to inhibit the activity of various enzymes makes it a promising candidate for the development of enzyme inhibitors. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound before it can be considered for clinical use.
Direcciones Futuras
There are several future directions for the study of N~3~,N~3~-dimethyl-6-(1H-pyrrol-1-yl)nicotinamide. One direction is the development of this compound-based enzyme inhibitors for the treatment of various diseases, including cancer and inflammation. Another direction is the investigation of the anti-bacterial properties of this compound for the development of new antibiotics. Further studies are also needed to determine the safety and toxicity of this compound and its potential applications in clinical settings.
Métodos De Síntesis
N~3~,N~3~-dimethyl-6-(1H-pyrrol-1-yl)nicotinamide can be synthesized through a multi-step process involving the reaction of 1-methylpyrrole-2-carboxylic acid with thionyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal to yield 2-chloro-1-methylpyrrole. The 2-chloro-1-methylpyrrole is then reacted with 3-aminonicotinonitrile in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
N~3~,N~3~-dimethyl-6-(1H-pyrrol-1-yl)nicotinamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been used in scientific research for its potential applications in drug discovery and development. This compound has been found to inhibit the activity of various enzymes, making it a promising candidate for the development of enzyme inhibitors.
Propiedades
IUPAC Name |
N,N-dimethyl-6-pyrrol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-14(2)12(16)10-5-6-11(13-9-10)15-7-3-4-8-15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHLQPKCBKTNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

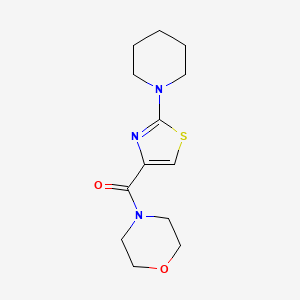
![N~1~-{1-methyl-2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1-cyclobutanecarboxamide](/img/structure/B7548725.png)
methanone](/img/structure/B7548728.png)

![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7548745.png)
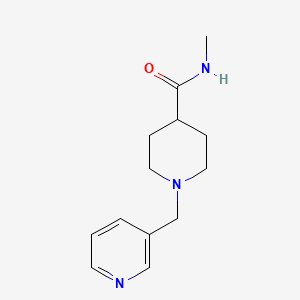
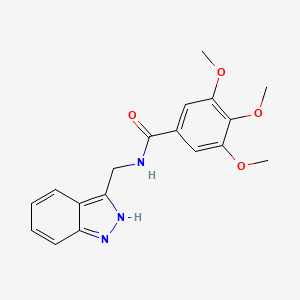

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B7548786.png)
![1-[3-(Propionylamino)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7548787.png)
![5-ethyl-N-(4-ethylbenzyl)-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide](/img/structure/B7548790.png)
